6-(Benzenesulfonyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(benzenesulfonyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-9-6-7-11(13-8-9)16(14,15)10-4-2-1-3-5-10/h1-8H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKOFZDFUAISHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Structural Exploration of 6 Benzenesulfonyl Pyridin 3 Amine Analogues
Structure-Activity Relationship (SAR) Studies of 6-(Benzenesulfonyl)pyridin-3-amine Derivatives
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies are instrumental in optimizing their therapeutic potential.
Impact of Substituents on Biological Activity Profiles
The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents. Research has shown that even minor chemical modifications can lead to substantial changes in efficacy and selectivity. drugdesign.org For instance, in a series of benzenesulfonamide (B165840) derivatives, the presence and nature of substituents on the benzene (B151609) ring were found to directly influence their antimicrobial and antioxidant activities. researchgate.netnih.gov
A study on pyridine (B92270) derivatives highlighted that the inclusion of specific functional groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity against various cancer cell lines. nih.gov Conversely, the presence of bulky groups or halogen atoms was found to diminish this activity. nih.gov In the context of 1,6-naphthyridine (B1220473) derivatives, which share structural similarities with the pyridine core, the type and position of substituents are also critical for their pharmacological effects. researchgate.net
Systematic exploration of substituents on different parts of the this compound scaffold is crucial. For example, in the development of hepatitis C virus (HCV) NS4B inhibitors based on a 6-(indol-2-yl)pyridine-3-sulfonamide core, optimizing substituents at the indole (B1671886) N-1, C-5, and C-6 positions, as well as on the sulfonamide group, was key to improving metabolic stability and pharmacokinetic profiles. documentsdelivered.com
The following table summarizes the observed impact of different substituent groups on the biological activity of related pyridine and benzenesulfonamide compounds.
| Substituent Group | Observed Effect on Biological Activity | Relevant Compound Class | Reference |
| Methoxy (-OCH3), Hydroxyl (-OH), Carbonyl (-C=O), Amino (-NH2) | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |
| Halogen atoms (e.g., -Cl, -Br, -F) | Decreased antiproliferative activity | Pyridine derivatives | nih.gov |
| Bulky groups | Decreased antiproliferative activity | Pyridine derivatives | nih.gov |
| Carboxamide functionality | Potential for anti-inflammatory, antimicrobial, and antioxidant activities | Benzenesulphonamide derivatives | researchgate.netnih.gov |
| Acetyl group on 5-amino side chain | Tolerated for universal antibacterial activity | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | nih.gov |
| Larger adipose or aromatic groups on 5-amino side chain | Not suitable for broad antibacterial activity | 3-(pyridine-3-yl)-2-oxazolidinone derivatives | nih.gov |
This data underscores the importance of substituent effects in fine-tuning the biological properties of this compound analogues for specific therapeutic applications.
Positional Isomerism and Stereochemical Considerations
The spatial arrangement of atoms and functional groups within a molecule, encompassing positional isomerism and stereochemistry, plays a pivotal role in its interaction with biological targets. For this compound and its derivatives, these structural nuances are critical determinants of their biological activity.
Positional isomerism, which involves the differential placement of substituents on the pyridine or benzene rings, can lead to significant variations in biological efficacy. drugdesign.org The position of a substituent can influence the molecule's electronic distribution, conformation, and ability to form key interactions with a biological target. For example, in a study of pyridine carboxamides, the position of the amide group (ortho-, meta-, or para-) was found to affect the reaction yield during synthesis, which can be an indicator of underlying electronic and steric differences between the isomers. mdpi.com Research on pyrazolopyridinyl pyrimidine (B1678525) derivatives showed that the position of nitrogen atoms within the heterocyclic core had a direct relationship with inhibitory activity, with a 1H-pyrazolo[4,3-c]pyridine core being more potent than an indazole core. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, is another crucial factor. While specific stereochemical studies on this compound were not found in the provided search results, the principles of stereoselectivity are universally applicable in drug design. The chirality of a molecule can lead to different enantiomers or diastereomers, which may exhibit distinct pharmacological profiles, with one isomer often being significantly more active or having a different safety profile than the others.
In the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides as HCV NS4B inhibitors, the precise three-dimensional structure of the molecule in complex with its target is a key consideration for achieving high potency and selectivity. documentsdelivered.com The spatial orientation of the indole, pyridine, and sulfonamide moieties dictates the potential for forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the target's binding site.
Computational Chemistry in Molecular Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For analogues of this compound, computational methods provide deep insights into their electronic properties and potential interactions with biological targets.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure of molecules. These calculations can provide valuable information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding chemical reactivity and intermolecular interactions.
For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to complement experimental studies of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide, a related Schiff base. dntb.gov.ua These calculations help in understanding the supramolecular architecture and interaction energies within the crystal structure. dntb.gov.ua The analysis of electrostatic potential maps, derived from quantum chemical calculations, can reveal regions of a molecule that are prone to electrophilic or nucleophilic attack, which is crucial for predicting sites of metabolic transformation and for designing molecules with improved stability. mdpi.com
Quantum chemical calculations can also be used to predict molecular properties that are relevant to biological activity. For example, calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's ability to donate or accept electrons. These parameters are often correlated with the biological activity of a series of compounds.
The application of quantum chemical methods extends to understanding the intricacies of chemical reactions and the stability of different molecular conformations. mdpi.com While the direct application of these methods to this compound was not detailed in the search results, the principles are broadly applicable for analyzing its electronic properties and guiding the design of new analogues with desired electronic features.
Ligand-Based Design Approaches, Including Pharmacophore Modeling
In the absence of a known 3D structure of the biological target, ligand-based design approaches are invaluable for discovering and optimizing new active compounds. mdpi.com These methods rely on the principle that molecules with similar biological activities often share common structural features, known as a pharmacophore.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings) that are responsible for a molecule's biological activity. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.gov
The development of a pharmacophore model typically begins with a set of known active and inactive molecules. researchgate.net Algorithms such as HypoGen can be used to generate and validate pharmacophore hypotheses based on the chemical features of the training set compounds. nih.gov The quality of the resulting pharmacophore model is assessed through various validation techniques, including cost analysis and Fischer's randomization test. nih.gov
Once a validated pharmacophore model is established, it can guide the design of new analogues of this compound with improved potency and selectivity. By understanding the key pharmacophoric features required for activity, medicinal chemists can strategically modify the lead structure to better match the model. This approach has been successfully applied in the design of inhibitors for various biological targets, including histone deacetylases (HDACs) and topoisomerase I. nih.govnih.gov
The following table outlines the key steps and components of a typical ligand-based pharmacophore modeling workflow.
| Step | Description | Key Considerations | Reference |
| Training and Test Set Preparation | Selection of a diverse set of molecules with known biological activities. | The range and distribution of activities are important for model generation. | mdpi.comnih.gov |
| Pharmacophore Hypothesis Generation | Identification of common chemical features among active compounds using algorithms like HypoGen. | The number and type of features (HBA, HBD, HY, RA) are defined. | nih.gov |
| Model Validation | Assessment of the predictive power of the pharmacophore model using cost analysis, Fischer's randomization, and a test set. | A statistically robust model should have a high correlation between predicted and experimental activities. | nih.govnih.gov |
| 3D Database Screening | Using the validated pharmacophore model as a query to search for new potential hits in large chemical databases. | The hits are typically filtered based on drug-likeness criteria (e.g., Lipinski's rule of five). | nih.gov |
| Hit Optimization | The identified hits can serve as new starting points for further chemical modification and optimization. | The pharmacophore model provides guidance for rational structural modifications. | drugdesign.org |
Preclinical Biological Evaluation and Mechanistic Investigations of 6 Benzenesulfonyl Pyridin 3 Amine
In Vitro Pharmacological Profiling
No specific data is available.
Antimicrobial Activity Assays
No specific data is available.
No specific data is available.
No specific data is available.
No specific data is available.
Antiproliferative Activity Assays
No specific data is available.
No specific data is available.
Cell Cycle Analysis
The impact of benzenesulfonamide (B165840) derivatives on the cell cycle, a crucial process for cell growth and division, has been a subject of investigation, particularly in the context of cancer research. While direct studies on 6-(benzenesulfonyl)pyridin-3-amine are not extensively documented in the available literature, research on structurally related compounds provides insight into the potential mechanisms.
Certain organosulfur compounds have been shown to induce G2/M cell cycle arrest and apoptosis (programmed cell death). nih.gov For instance, some garlic-derived organosulfur compounds exert their antiproliferative effects by binding to tubulin, disrupting microtubule assembly, which in turn arrests cells in mitosis and activates mitochondria-mediated apoptotic pathways. nih.gov
Similarly, studies on other heterocyclic compounds have demonstrated the ability to cause cell cycle arrest. For example, a fused chromenopyrimidine derivative was found to be most effective in causing cell cycle arrest in the G1 phase in a human breast cancer cell line (MCF-7). nih.gov Furthermore, some benzenesulfonamide derivatives incorporating a 1,2,3-triazole moiety have been shown to induce apoptosis, a key outcome of cell cycle disruption, in testicular cells. nih.govresearchgate.net These findings suggest that the broader class of compounds to which this compound belongs may interfere with the cell cycle, a characteristic that is highly relevant for anti-cancer therapeutic strategies.
Enzyme Inhibition Assays
The ability of this compound and its analogs to inhibit specific enzymes is a key area of its preclinical evaluation. The benzenesulfonamide group is a well-known pharmacophore that targets several important enzyme families.
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. mdpi.com Of particular interest are the tumor-associated isoforms CA IX and CA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. nih.gov
Derivatives of benzenesulfonamide have demonstrated effective, often nanomolar-level, inhibition of these cancer-related isoforms. nih.govresearchgate.net Studies on novel series of benzenesulfonamides show that these compounds can be highly effective inhibitors of hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range, while showing weaker inhibition against cytosolic isoforms like hCA I and hCA II, indicating a degree of selectivity. nih.govnih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Benzenesulfonamide Derivatives
| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
|---|---|---|---|---|
| Aromatic bis-ureido-substituted benzenesulfonamides | 68.1 to 9174 nM | 4.4 to 792 nM | 6.73 to 835 nM | 5.02 to 429 nM |
| Sulfonamides with imide moieties | 49 to >10,000 nM | 2.4 to 4515 nM | 9.7 to 7766 nM | 14 to 316 nM |
This table presents a summary of inhibition constant (Kᵢ) ranges for different classes of benzenesulfonamide derivatives against four human carbonic anhydrase isoforms, based on available research data. nih.govmdpi.comnih.gov
The data indicates that while potency varies with the specific substitutions on the benzenesulfonamide core, there is a consistent and strong inhibitory activity against the tumor-associated CA IX and CA XII isoforms.
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical components of signaling pathways that regulate immune responses and hematopoiesis. bpsbioscience.com Mutations in JAK2 are associated with myeloproliferative neoplasms, making it a significant target for cancer therapy. bpsbioscience.com While specific data for this compound is limited, the broader class of aminopyridine derivatives has been explored for kinase inhibition. For example, pyrazolo[3,4-d]pyrimidine-6-amine derivatives have been developed as potent inhibitors of TRAP1, a mitochondrial heat shock protein, and have shown anticancer activity. nih.govresearchgate.net There is a clear need for further investigation to determine the specific activity of this compound against kinases like JAK2, Syk, and IKK.
Receptor Binding and Functional Assays (e.g., 5-HT6 receptor antagonism)
The 5-HT6 receptor, a subtype of the serotonin (B10506) receptor, is almost exclusively expressed in the brain and is a key target for cognitive and neurological disorders. wikipedia.org Antagonism of this receptor is hypothesized to improve cognition, learning, and memory. wikipedia.org
The arylsulfonyl moiety is a common feature in many 5-HT6 receptor antagonists. Modeling studies have shown that the presence of an N1-benzenesulfonyl group is a major determinant in how tryptamine-related compounds bind to the 5-HT6 receptor. nih.govacs.orgnih.gov These studies indicate that benzenesulfonyl-containing compounds bind in a distinct manner compared to the endogenous agonist serotonin, and the sulfonyl oxygen atoms appear to enhance receptor affinity. nih.govnih.gov While these findings relate to benzenesulfonylindoles and tryptamines, they highlight the importance of the benzenesulfonyl group for 5-HT6 receptor interaction. nih.govmedchemexpress.com Further research is required to characterize the specific binding affinity and functional activity of this compound at the 5-HT6 receptor.
In Vivo Efficacy Studies in Relevant Animal Models
The therapeutic potential of this compound and its analogs is being evaluated in various animal models that mimic human diseases.
Anti-infective: The search for new anti-infective agents is a global health priority. Benzenesulfonamide derivatives have shown promise in this area. For instance, certain substituted N-(pyrazin-2-yl)benzenesulfonamides have demonstrated good antitubercular activity against Mycobacterium tuberculosis. nih.gov Other studies have investigated the broader antimicrobial potential of related compounds.
Anti-cancer: Given the enzymatic inhibition profile against tumor-associated carbonic anhydrases and potential for cell cycle disruption, the anti-cancer efficacy of benzenesulfonamide derivatives has been a major focus. Novel sulfonamide analogs have been shown to inhibit the invasion of breast and melanoma cancer cell lines. nih.gov In vivo studies using mouse xenograft models have demonstrated that related heterocyclic amine compounds can significantly reduce tumor growth. nih.govresearchgate.net These models are crucial for evaluating the potential of compounds like this compound as cancer therapeutics.
Neuroprotection: The neuroprotective effects of various compounds are often studied in animal models of neurodegenerative diseases like Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model is commonly used to screen for such effects. nih.gov Compounds that can protect dopaminergic neurons in these models are considered potential therapeutics. nih.gov Additionally, in vivo models of traumatic brain injury have been used to assess the neuroprotective potential of compounds like mGluR5 antagonists, which have shown to improve motor recovery and reduce lesion volumes. nih.gov The potential of this compound in this area warrants further investigation in relevant models.
Pain management: Preclinical evaluation of analgesics often involves animal models of inflammatory or neuropathic pain. While direct studies on this compound for pain are not readily available, related compounds have shown anti-inflammatory properties, which are often linked to pain relief.
Pharmacokinetic Characterization in Animal Models
Plasma Stability
Tissue Distribution
Understanding how a compound distributes into various tissues is crucial for assessing its potential efficacy and toxicity. This information helps to determine if the compound reaches its intended target site in sufficient concentrations. At present, studies detailing the tissue distribution of this compound in animal models have not been published.
Mechanistic Studies of Biological Action
Elucidating the mechanism of action of a compound at the molecular and cellular level is essential for its development as a drug. This includes identifying its molecular targets, the cellular pathways it modulates, and the specific nature of its binding interactions.
Identification of Molecular Targets
The identification of specific molecular targets is a key step in understanding the pharmacological effects of a compound. For this compound, there is no publicly available research that definitively identifies its molecular targets. While related pyridine (B92270) and benzenesulfonamide derivatives have been shown to interact with a range of biological targets, including enzymes and receptors, the specific targets of this compound remain to be elucidated.
Elucidation of Cellular Pathways Modulated by this compound
The biological effects of a compound are mediated through the modulation of specific cellular pathways. Currently, there is a lack of published studies investigating the cellular pathways affected by this compound. A structurally similar compound, N-pyridin-3-yl-benzenesulfonamide, has been shown to possess antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli, suggesting potential interference with essential bacterial pathways. researchgate.net However, the specific pathways modulated by this compound have not been reported.
Investigation of Binding Interactions and Molecular Recognition
The interaction between a compound and its molecular target is governed by specific binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Detailed studies, often employing techniques like X-ray crystallography or computational modeling, are required to visualize and understand these interactions. There are currently no available studies that investigate the binding interactions and molecular recognition of this compound with any biological target. Theoretical studies on related pyridine structures have explored interactions like N…S chalcogen bonds, N…C tetrel bonds, and π-interactions, which could be relevant for this class of compounds. nih.gov
Computational Modeling and Simulation of 6 Benzenesulfonyl Pyridin 3 Amine
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 6-(Benzenesulfonyl)pyridin-3-amine, might interact with a therapeutic protein target.
Ligand-Protein Interaction Predictions with Identified Therapeutic Targets
A thorough search of existing research did not yield specific molecular docking studies for this compound against identified therapeutic targets. Were such studies available, they would provide critical predictions about the binding mode of the compound. This would include identifying the key amino acid residues within the protein's binding site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. The pyridine (B92270) ring, the sulfonamide group, and the benzene (B151609) ring of this compound would all be expected to play distinct roles in these interactions, contributing to the specificity and strength of the binding.
Table 1: Predicted Ligand-Protein Interactions for this compound
| Therapeutic Target | Key Interacting Residues | Type of Interaction |
| Data Not Available | Data Not Available | Data Not Available |
Binding Affinity Estimation and Ranking of Analogues
Binding affinity is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this affinity, typically as a scoring function, which helps in ranking potential drug candidates. There are no published studies that report the estimated binding affinity of this compound or a ranking of its analogues based on this parameter. Such data would be instrumental in prioritizing this compound and its derivatives for further experimental testing. A lower binding energy score generally suggests a more stable and potent ligand-protein complex.
Table 2: Estimated Binding Affinities of this compound Analogues
| Analogue | Target Protein | Estimated Binding Affinity (kcal/mol) |
| Data Not Available | Data Not Available | Data Not Available |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.
Assessment of Ligand-Receptor Complex Stability and Dynamics
Specific molecular dynamics simulation data for a this compound-receptor complex is not available in the current body of scientific literature. If such simulations were performed, they would typically involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand would be calculated to assess the stability of the complex. A stable RMSD over the course of the simulation would suggest a stable binding mode.
Table 3: Stability Metrics for this compound-Receptor Complex from MD Simulations
| Simulation Parameter | Value | Interpretation |
| RMSD of Protein Backbone | Data Not Available | Data Not Available |
| RMSD of Ligand | Data Not Available | Data Not Available |
| Simulation Duration | Data Not Available | Data Not Available |
Future Directions and Research Perspectives
Optimization Strategies for Enhanced Potency and Selectivity
A primary goal in the development of drug candidates based on the 6-(benzenesulfonyl)pyridin-3-amine scaffold is the optimization of their biological activity. This involves strategic chemical modifications to improve potency against the intended target while minimizing off-target effects, thereby increasing selectivity and reducing potential side effects. The pyridine (B92270) ring, for instance, is known to be a valuable pharmacophore that can enhance metabolic stability, permeability, potency, and binding affinity to target receptors. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. These studies systematically alter parts of the molecule and assess how these changes affect its biological activity. For example, introducing a pyridine N-oxide has been shown to improve aqueous solubility and oral bioavailability, key pharmacokinetic properties for drug efficacy. nih.gov
Research has demonstrated that modifications to the core structure can yield highly potent and selective inhibitors for various enzyme targets. In one study, the development of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides, a series of derivatives, led to the identification of a compound (3h) that strongly inhibits Leucine-Zipper and Sterile-α Motif Kinase (ZAK) with an IC50 of 3.3 nM. nih.gov This compound was also found to be significantly less potent against a large panel of other kinases, demonstrating high selectivity. nih.gov Similarly, a different derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n), was identified as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor with an IC50 of 0.07 µM and a selectivity index greater than 508. nih.gov
Achieving selectivity is particularly important when targeting enzymes that are part of a larger family with multiple isoforms. Derivatives of isatin-linked benzenesulfonamides have shown selective inhibition of human carbonic anhydrase (hCA) isoform IX, a key target in cancer therapy, over other isoforms like hCA I, II, and XII. nih.govnih.gov
Table 1: Potency and Selectivity of this compound Derivatives
| Derivative Class | Target | Key Compound | Potency (IC50/Ki) | Selectivity | Reference |
|---|---|---|---|---|---|
| N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides | ZAK | 3h | 3.3 nM (IC50) | High selectivity over 403 other kinases. | nih.gov |
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | COX-2 | 5n | 0.07 µM (IC50) | Selectivity Index > 508 (COX-1/COX-2) | nih.gov |
| Isatin-linked benzenesulfonamides | hCA IX | 9k | 75.4 nM (Ki) | Selective over hCA I, II, and XII. | nih.gov |
| 3-amino-6-aryl-pyridazines | CB2 Receptor | 35 | Potent agonist | High selectivity vs. CB1 receptor. | nih.gov |
Exploration of Novel Therapeutic Applications
The versatility of the this compound scaffold has led to its investigation in a wide range of therapeutic areas. The ability of its derivatives to interact with various biological targets opens up possibilities for treating numerous diseases.
Anticancer Agents: A significant area of research is in oncology. Derivatives have been developed as inhibitors of several targets implicated in cancer progression:
Kinase Inhibition: Compounds have been designed to inhibit kinases such as ZAK, which plays a role in cellular stress responses, and cyclin-dependent kinases (CDKs), which regulate cell cycle progression. nih.govresearchgate.net
Carbonic Anhydrase (CA) Inhibition: The benzenesulfonamide (B165840) group is a well-established zinc-binding moiety, making it ideal for targeting metalloenzymes like carbonic anhydrases. nih.gov Research has focused on developing inhibitors for tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in various hypoxic solid tumors and contribute to tumor acidification and progression. nih.govnih.govnih.govrcsb.org
General Anticancer Activity: Various derivatives have shown significant cytotoxic activity against human cancer cell lines, including colon (HT-29) and prostate (DU-145) cancer cells. nih.gov
Anti-inflammatory Agents: The scaffold has been successfully modified to create potent anti-inflammatory drugs.
Selective COX-2 Inhibition: By selectively inhibiting the COX-2 enzyme, which is responsible for producing inflammatory mediators, these compounds can reduce pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
Cannabinoid Receptor 2 (CB2) Agonism: A series of 3-amino-6-aryl-pyridazines have been identified as selective CB2 receptor agonists, which are effective in models of inflammatory pain. nih.gov
Cardiovascular Disease: The potent and selective inhibition of ZAK by a derivative of this compound has shown therapeutic effects in an animal model of cardiac hypertrophy, suggesting a potential application in treating this heart condition. nih.gov
Antimicrobial Agents: Preliminary studies have indicated that a related compound, N-pyridin-3-yl-benzenesulfonamide, possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, opening a potential avenue for infectious disease research. researchgate.net
Table 2: Investigated Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Biological Target | Derivative Class | Reference |
|---|---|---|---|
| Oncology | ZAK, CDKs | Pyrazolo-pyridin-benzenesulfonamides, Phenyl pyridine derivatives | nih.govresearchgate.net |
| hCA IX, hCA XII | Isatin-linked benzenesulfonamides, Hydroxyimine-tethered benzenesulfonamides | nih.govnih.gov | |
| General Cytotoxicity | Pyrazolo[4,3-d]pyrimidin-7-ones | nih.gov | |
| Inflammation & Pain | COX-2 | Imidazo[1,2-a]pyridin-3-amines | nih.gov |
| CB2 Receptor | 3-amino-6-aryl-pyridazines | nih.gov | |
| Cardiovascular | ZAK | Pyrazolo-pyridin-benzenesulfonamides | nih.gov |
| Infectious Disease | Bacterial Targets | N-pyridin-3-yl-benzenesulfonamide | researchgate.net |
Integration of Advanced Computational and Experimental Methodologies for Next-Generation Analogues
The design of next-generation analogues of this compound is increasingly driven by a synergistic approach that combines advanced computational modeling with sophisticated experimental techniques. This integrated strategy facilitates a more rational, efficient, and structure-guided drug discovery process.
Computational Methodologies:
Molecular Docking: This technique is widely used to predict how a molecule will bind to the active site of a target protein. It helps in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potency. worldscientific.com Docking studies have been instrumental in designing inhibitors for ZAK, COX-2, and carbonic anhydrases. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. worldscientific.com
In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound before it is even synthesized. nih.gov This allows researchers to prioritize candidates with more favorable drug-like characteristics.
Advanced Experimental Methodologies:
X-ray Crystallography: Obtaining a co-crystal structure of a compound bound to its target enzyme provides definitive, high-resolution information about the binding mode. This structural data is invaluable for guiding further design improvements. Crystal structures have been determined for derivatives in complex with targets like Pim-1 kinase and carbonic anhydrase II. nih.govrcsb.orgnih.gov
3D Cell Culture Models: Moving beyond traditional 2D cell cultures, testing compounds in 3D spheroid models provides a more physiologically relevant environment that better mimics an actual tumor. nih.gov This allows for a more accurate assessment of a compound's potential efficacy in vivo.
By integrating these computational and experimental methods, researchers can accelerate the cycle of designing, synthesizing, and testing new compounds, leading to the more rapid development of next-generation analogues with superior therapeutic potential. worldscientific.com
Q & A
Q. Methodological Answer :
- NMR : Use NMR in CDCl or DMSO-d. Key signals:
- Mass Spectrometry : ESI+ mode typically shows [M+H] peaks. For example, a related compound (CHFNO) has m/z 160.12 .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced: How to resolve contradictions in reported melting points for sulfonylated pyridines?
Methodological Answer :
Discrepancies in melting points (e.g., 96–98°C vs. 102–104°C) may arise from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and compare DSC profiles.
- Impurity Traces : Use preparative HPLC to isolate the pure compound and re-measure .
- Hygroscopicity : Store samples in a desiccator and confirm moisture content via Karl Fischer titration .
Advanced: What strategies improve low yields in sulfonylation reactions?
Methodological Answer :
Low yields (<50%) often stem from incomplete reaction or side-product formation. Optimize by:
- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance electrophilicity of sulfonyl chloride .
- Temperature Control : Maintain 0°C during sulfonyl chloride addition to minimize hydrolysis .
- Solvent Choice : Use anhydrous THF or DCM to reduce water interference .
For example, adjusting the base (e.g., NaH in DMSO) improved yields from 48% to 95% in similar systems .
Advanced: How to analyze regioselectivity in sulfonylation of pyridin-3-amine derivatives?
Methodological Answer :
Regioselectivity is influenced by:
- Electronic Effects : The amine group activates the para position on pyridine. Use DFT calculations to predict electron density maps .
- Steric Hindrance : Bulky substituents on the benzene ring may shift sulfonylation to less hindered sites. Compare NMR of products with/without steric groups .
- Reaction Monitoring : Use LC-MS to track intermediate formation and confirm regiochemical outcomes .
Basic: What solvents are optimal for dissolving this compound?
Methodological Answer :
The compound is moderately soluble in:
- Polar aprotic solvents : DMSO (~25 mg/mL) or DMF.
- Chlorinated solvents : DCM or chloroform (~15 mg/mL).
Avoid water due to limited solubility (<1 mg/mL). For biological assays, use DMSO stocks with <0.1% v/v to avoid cytotoxicity .
Advanced: How to design stability studies for this compound under varying pH?
Q. Methodological Answer :
- Buffer Preparation : Test solubility in buffers (pH 1–12) at 25°C and 37°C.
- HPLC Analysis : Monitor degradation products over 24–72 hours.
- Kinetic Modeling : Use first-order kinetics to calculate half-life. For example, acidic conditions (pH <3) may hydrolyze the sulfonyl group, requiring stabilization with antioxidants .
Advanced: How to address discrepancies in computational vs. experimental LogP values?
Q. Methodological Answer :
- Experimental LogP : Determine via shake-flask method (octanol/water partition).
- Computational Adjustments : Use QSPR models incorporating sulfonyl group parameters. For example, a measured LogP of 2.1 vs. predicted 1.8 may require recalibration with Hammett constants .
- Validation : Compare with structurally similar compounds (e.g., 6-(Difluoromethoxy)pyridin-3-amine: LogP 1.5) .
Basic: What safety precautions are critical when handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent oxidation .
Advanced: How to integrate this compound into metal-catalyzed cross-coupling reactions?
Q. Methodological Answer :
- Buchwald–Hartwig Amination : Use Pd(dba)/Xantphos catalyst with aryl halides to introduce substituents at the amine position .
- Suzuki Coupling : React with boronic acids at the pyridine ring’s C4 position. Optimize with Pd(OAc) and KCO in toluene/water .
Monitor reaction progress via TLC and isolate products via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
